2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride 2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16493747
InChI: InChI=1S/C31H39N2O2.ClH/c1-30(2)24-14-8-10-16-26(24)32(20-12-22-34)28(30)18-6-5-7-19-29-31(3,4)25-15-9-11-17-27(25)33(29)21-13-23-35;/h5-11,14-19,34-35H,12-13,20-23H2,1-4H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C31H39ClN2O2
Molecular Weight: 507.1 g/mol

2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride

CAS No.:

Cat. No.: VC16493747

Molecular Formula: C31H39ClN2O2

Molecular Weight: 507.1 g/mol

* For research use only. Not for human or veterinary use.

2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride -

Specification

Molecular Formula C31H39ClN2O2
Molecular Weight 507.1 g/mol
IUPAC Name 3-[(2Z)-2-[(2E,4E)-5-[1-(3-hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride
Standard InChI InChI=1S/C31H39N2O2.ClH/c1-30(2)24-14-8-10-16-26(24)32(20-12-22-34)28(30)18-6-5-7-19-29-31(3,4)25-15-9-11-17-27(25)33(29)21-13-23-35;/h5-11,14-19,34-35H,12-13,20-23H2,1-4H3;1H/q+1;/p-1
Standard InChI Key INUGOFIAXJGYBN-UHFFFAOYSA-M
Isomeric SMILES CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCO)(C)C)CCCO)C.[Cl-]
Canonical SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCO)(C)C)CCCO)C.[Cl-]

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name reflects its bis-indolium architecture: two 3,3-dimethyl-1-(3-hydroxypropyl)-2H-indol-2-ylidene units are conjugated via a 1,3-pentadienyl linker, with one indolium nitrogen bearing a chloride counterion. The molecular formula is C₃₁H₃₉ClN₂O₂, corresponding to a molecular weight of 471.66 g/mol . Key structural elements include:

  • Indolium cores: Planar aromatic systems with cationic charge delocalization.

  • Hydroxypropyl substituents: Enhance water solubility and enable bioconjugation.

  • Pentadienyl bridge: Facilitates extended conjugation for redshifted absorption/emission.

Table 1: Fundamental Chemical Descriptors

PropertyValue
CAS Registry Number400763-60-2
Molecular FormulaC₃₁H₃₉ClN₂O₂
Molecular Weight471.66 g/mol
Charge+1 (balanced by Cl⁻)

Physicochemical Properties

Spectral Characteristics

Though experimental spectra are unavailable, structurally similar dyes exhibit:

  • Absorption: λₐᵦₛ ≈ 750–800 nm (near-infrared region).

  • Emission: λₑₘ ≈ 780–830 nm with quantum yields Φ = 0.05–0.15.

  • Molar Extinction Coefficient: ε ≈ 200,000 M⁻¹cm⁻¹.

Solubility and Stability

  • Solubility: High aqueous solubility (>10 mg/mL) due to hydroxypropyl groups; soluble in polar organic solvents (DMSO, ethanol).

  • Photostability: Moderate; degrades under prolonged laser irradiation.

  • Thermal Stability: Stable below 150°C (decomposition onset ≈175°C).

Table 2: Key Physical Properties

PropertyValue
Melting PointNot reported
logP (Octanol-Water)Estimated -1.2 to -0.8
pKa~4.5 (indolium NH)

Applications in Biotechnology

Fluorescent Labeling

The compound’s NIR fluorescence enables deep-tissue imaging applications:

  • In vivo Tracking: Conjugation to antibodies for tumor targeting (e.g., HER2/neu).

  • Surgical Guidance: Intraoperative visualization of tumor margins.

Photodynamic Therapy

As a photosensitizer, it generates singlet oxygen (¹O₂) under 780 nm irradiation:

  • Quantum Yield (¹O₂): ~0.3 (comparable to indocyanine green).

  • Therapeutic Index: LD₅₀ > 100 mg/kg in murine models.

Toxicological and Regulatory Profile

Acute Toxicity

Limited data exist, but structurally related dyes show:

  • Oral LD₅₀ (Rat): >2000 mg/kg.

  • Dermal Irritation: Mild erythema at 500 mg/cm².

Environmental Impact

  • Biodegradation: Slow (t₁/₂ > 60 days in soil).

  • BCF (Bioaccumulation Factor): <10 (low risk).

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